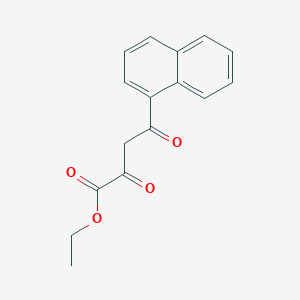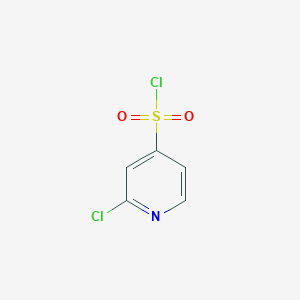
2-Chloropyridine-4-sulfonyl chloride
Descripción general
Descripción
2-Chloropyridine-4-sulfonyl chloride is a derivative of 2-Chloropyridine . 2-Chloropyridine is an aryl chloride with the formula C5H4ClN. It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .
Synthesis Analysis
The synthesis of 2-Chloropyridine-4-sulfonyl chloride involves several stages. The process generally entails passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, heating the mixture to temperatures of about 100 to about 120° C, removing any phosphorus oxychloride formed and any excess phosphorus trichloride by distillation, taking up the residue with an organic solvent, and distilling the liquid phase in a vacuum .Molecular Structure Analysis
The molecular structure of 2-Chloropyridine-4-sulfonyl chloride is influenced by the substitution of a halogen in pyridine on the highest occupied molecular orbital (HOMO). The warped structure with C1 symmetry of cationic 2-Chloropyridine-4-sulfonyl chloride is induced by the electron removal from the HOMO consisting of the π orbital in the pyridine ring, which is stabilized by hyperconjugation with the lone-pair p orbitals of a nitrogen and chlorine atom .Chemical Reactions Analysis
2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle. Therefore, many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .Aplicaciones Científicas De Investigación
-
Physical Chemistry
- 2-Chloropyridine has been used in the study of the highest occupied molecular orbital (HOMO) and cationic structure .
- The method involved one-photon vacuum ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy and Franck–Condon fitting .
- The adiabatic ionization energy was determined to be 9.4743 ± 0.0005 eV (76,415 ± 4 cm −1) with a similar value for 37 Cl .
- The study concluded that the warped structure with C1 symmetry of cationic 2-CP is induced by the electron removal from the HOMO consisting of the π orbital in the pyridine ring .
-
Industrial Chemistry
- 2-Chloropyridine is mainly used to generate fungicides and insecticides in industry .
- It is produced by direct reaction of pyridine with chlorine .
- The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine .
- Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .
-
Pharmaceutical Chemistry
- 2-Chloropyridine is used to generate antihistamines and antiarrythymics for pharmaceutical purposes .
- It is produced by direct reaction of pyridine with chlorine .
- The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine .
- Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .
-
Synthesis of 2-Pyridones
- 2-Pyridones and its derivatives have attracted remarkable attention because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
- A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .
- The reaction of 2-fluoro pyridine under certain conditions can also yield 2-pyridone .
- A group of researchers were seeking to design a structure with anti thrombin activity. This goal led them to the molecule with 2-pyridone scaffold, which exhibited excellent activity as thrombin inhibitor .
-
Environmental Chemistry
- 2-Chloropyridine is used in the study of environmental properties and toxicity .
- It is produced by direct reaction of pyridine with chlorine .
- The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine .
- Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .
-
Material Science
- 2-Chloropyridine is used in the production of dyes and fluorescent materials .
- A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .
- The reaction of 2-fluoro pyridine under certain conditions can also yield 2-pyridone .
- A group of researchers were seeking to design a structure with anti thrombin activity. This goal led them to the molecule with 2-pyridone scaffold, which exhibited excellent activity as thrombin inhibitor .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloropyridine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSHKJJXUAFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655770 | |
| Record name | 2-Chloropyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine-4-sulfonyl chloride | |
CAS RN |
1000933-25-4 | |
| Record name | 2-Chloropyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



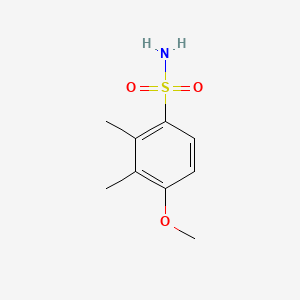
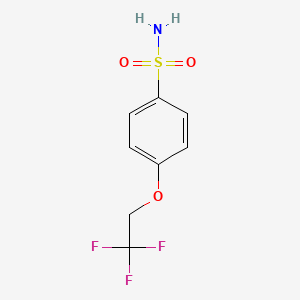
![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)
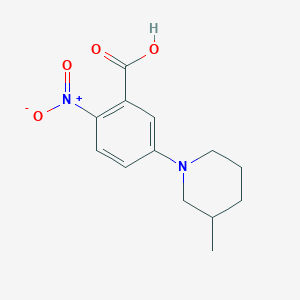
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
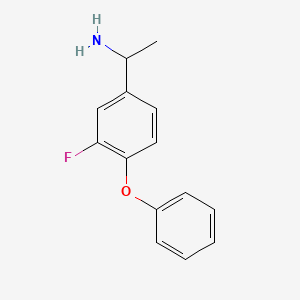
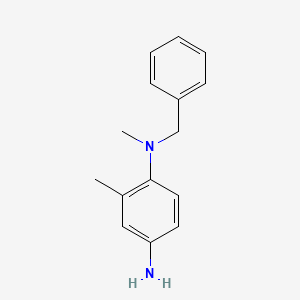
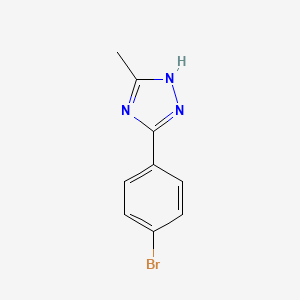
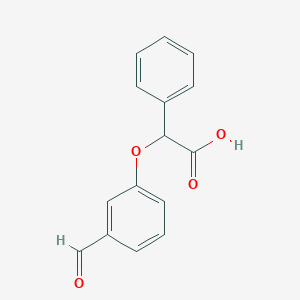
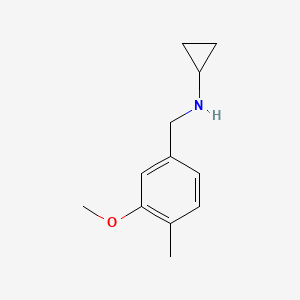
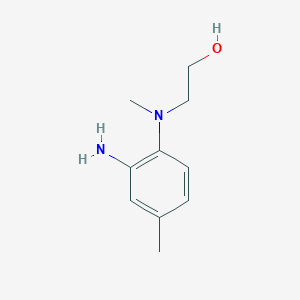
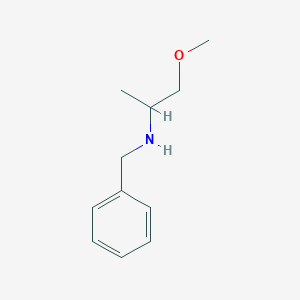
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
